molecular formula C23H26N4O3 B6085137 5-(2,6-dimethoxyphenyl)-3-[4-(3-methylphenoxy)-1-piperidinyl]-1,2,4-triazine

5-(2,6-dimethoxyphenyl)-3-[4-(3-methylphenoxy)-1-piperidinyl]-1,2,4-triazine

Cat. No. B6085137
M. Wt: 406.5 g/mol
InChI Key: PEOXCRNXVORPNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,6-dimethoxyphenyl)-3-[4-(3-methylphenoxy)-1-piperidinyl]-1,2,4-triazine is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. This compound is also known as DMTP, and it is a member of the triazine family of compounds. DMTP has been studied extensively for its potential use in scientific research, and

Mechanism of Action

DMTP is believed to act as an inhibitor of protein-protein interactions. Specifically, DMTP has been shown to inhibit the interaction between the SH3 domain of Grb2 and its binding partners. This inhibition is thought to be due to the ability of DMTP to bind to the hydrophobic pocket of the SH3 domain, thereby preventing its interaction with other proteins.
Biochemical and Physiological Effects:
DMTP has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit protein-protein interactions, DMTP has also been shown to affect the activity of enzymes involved in the metabolism of drugs and other xenobiotics. Specifically, DMTP has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of a wide range of compounds. DMTP has also been shown to have antiproliferative effects on cancer cells.

Advantages and Limitations for Lab Experiments

DMTP has a number of advantages for use in lab experiments. It is a highly specific fluorescent probe for protein-protein interactions, and it can be used to track the localization and trafficking of GPCRs within cells. DMTP is also relatively easy to synthesize, making it readily available for use in research. However, there are also some limitations to the use of DMTP. For example, it has been shown to be toxic to some cell types at high concentrations, and its effects on other cellular processes are not well understood.

Future Directions

There are a number of potential future directions for research on DMTP. One area of interest is in the development of new fluorescent probes based on the structure of DMTP. These probes could be designed to target specific protein-protein interactions or cellular processes, and could be used to study a wide range of biological systems. Another area of interest is in the development of new methods for the synthesis of DMTP and related compounds. These methods could be used to produce larger quantities of these compounds, making them more readily available for use in research. Finally, there is also potential for the development of new drugs based on the structure of DMTP. These drugs could be designed to target specific cellular processes, and could have applications in the treatment of a wide range of diseases.

Synthesis Methods

DMTP can be synthesized using a variety of methods, including the reaction of 2,6-dimethoxyaniline with 3-methylphenol in the presence of piperidine and triethylamine. This reaction produces the intermediate 2,6-dimethoxy-N-(3-methylphenoxy)aniline, which can then be reacted with cyanuric chloride to form DMTP. Other methods of synthesis have also been reported, including the reaction of 2,6-dimethoxyaniline with 4-(3-methylphenoxy)-1-piperidinol followed by reaction with cyanuric chloride.

Scientific Research Applications

DMTP has been studied extensively for its potential applications in scientific research. One of the primary uses of DMTP is as a fluorescent probe for the detection of protein-protein interactions. DMTP has been shown to bind to the SH3 domain of the protein Grb2, and this binding can be detected using fluorescence resonance energy transfer (FRET) techniques. DMTP has also been used as a tool for the study of G protein-coupled receptor (GPCR) signaling. DMTP can be used to label GPCRs and track their localization and trafficking within cells.

properties

IUPAC Name

5-(2,6-dimethoxyphenyl)-3-[4-(3-methylphenoxy)piperidin-1-yl]-1,2,4-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3/c1-16-6-4-7-18(14-16)30-17-10-12-27(13-11-17)23-25-19(15-24-26-23)22-20(28-2)8-5-9-21(22)29-3/h4-9,14-15,17H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEOXCRNXVORPNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC2CCN(CC2)C3=NC(=CN=N3)C4=C(C=CC=C4OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,6-Dimethoxyphenyl)-3-[4-(3-methylphenoxy)piperidin-1-yl]-1,2,4-triazine

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